Thymidine 5'-triphosphate tetrasodium salt

説明

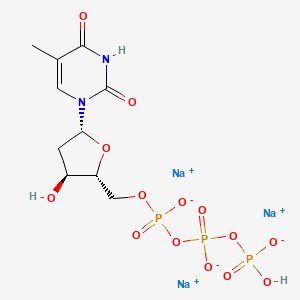

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes multiple phosphate groups and a pyrimidine base, making it a valuable molecule in biochemical and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine 5'-triphosphate tetrasodium salt typically involves the phosphorylation of nucleosidesCommon reagents used in this synthesis include phosphorus oxychloride and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and stringent quality control measures to ensure consistency and safety .

化学反応の分析

Types of Reactions

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphate derivatives.

Reduction: Reduction reactions can modify the phosphate groups, altering the compound’s properties.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, which have distinct biochemical properties and applications .

科学的研究の応用

Role in DNA Synthesis

Thymidine 5'-triphosphate is a fundamental building block of DNA. It serves as a substrate for DNA polymerases during DNA replication and repair processes. The incorporation of dTTP into the growing DNA strand is crucial for maintaining genomic integrity.

Key Applications:

- Polymerase Chain Reaction (PCR): dTTP is used in PCR to amplify specific DNA sequences. Its availability ensures that the DNA polymerase can synthesize new strands efficiently.

- DNA Sequencing: In sequencing techniques, dTTP is incorporated into the growing DNA strand, allowing for the determination of nucleotide sequences.

- Mutagenesis Studies: Researchers utilize dTTP to introduce specific mutations into DNA sequences, aiding in functional studies of genes.

Cell Proliferation Assays

Thymidine incorporation assays are widely employed to measure cell proliferation. This method assesses the rate of DNA synthesis by tracking the incorporation of radioactive or fluorescently labeled thymidine into newly synthesized DNA.

Types of Assays:

- Radioactive Thymidine Incorporation: This traditional method uses tritiated thymidine (-thymidine) to quantify cell division. Cells are exposed to -thymidine, which gets incorporated into the DNA during replication. The radioactivity is then measured using scintillation counting to determine cell proliferation rates .

- Non-Radioactive Assays: Advances have led to the development of non-radioactive alternatives such as the EdU (5-ethynyl-2’-deoxyuridine) assay, which allows for detection without the need for radioisotopes. This method employs click chemistry for labeling and quantifying proliferating cells .

Therapeutic Development

Thymidine 5'-triphosphate has potential applications in therapeutic contexts, particularly in gene therapy and antiviral strategies.

Research Insights:

- Gene Therapy Vectors: dTTP can be used in constructing viral vectors for gene therapy applications. By incorporating therapeutic genes into vectors that utilize dTTP for replication, researchers can develop targeted treatments for genetic disorders.

- Antiviral Research: Studies have shown that analogs of dTTP can inhibit viral replication by interfering with viral polymerases. This application is particularly relevant in developing treatments against viruses such as HIV and Hepatitis .

Case Study 1: Cancer Research

In cancer research, thymidine incorporation assays have been utilized to evaluate the effects of various chemotherapeutic agents on tumor cell proliferation. One study demonstrated that treatment with a specific inhibitor resulted in decreased incorporation of -thymidine, indicating reduced cell division and supporting its potential as an anti-cancer drug .

Case Study 2: Viral Infections

A study investigated the use of dTTP analogs in inhibiting the replication of Hepatitis B virus (HBV). The findings revealed that certain analogs effectively reduced viral load in infected cells by targeting HBV polymerase, showcasing their therapeutic potential .

作用機序

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can modulate the activity of these enzymes, leading to changes in cellular processes. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical for energy transfer and signal transduction in cells .

類似化合物との比較

Similar Compounds

Uridine 5’-triphosphate: Similar in structure but with different biological activities.

Cytidine 5’-triphosphate: Another nucleotide with distinct biochemical properties.

Adenosine 5’-triphosphate: Widely known for its role in energy transfer within cells.

Uniqueness

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions. Its multiple phosphate groups make it particularly valuable in studies of phosphorylation and energy transfer .

生物活性

Thymidine 5'-triphosphate tetrasodium salt (dTTP) is a nucleotide that plays a critical role in DNA synthesis and cellular metabolism. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

Overview

This compound is a derivative of thymidine, consisting of a ribose sugar, a nitrogenous base (thymine), and three phosphate groups. It is essential for the synthesis of deoxyribonucleic acid (DNA), particularly during cell division and growth processes. The compound is widely used in molecular biology applications, including PCR (polymerase chain reaction) and DNA sequencing.

Target Enzymes

dTTP primarily interacts with several key enzymes involved in nucleotide metabolism and DNA synthesis:

- Thymidine Kinase : Phosphorylates thymidine to form dTTP, playing a crucial role in the nucleotide salvage pathway.

- Thymidylate Kinase : Converts dUMP to dTMP using dTTP as a phosphate donor.

- DNA Polymerases : Incorporate dTTP into newly synthesized DNA strands during replication.

Biochemical Pathways

The incorporation of dTTP into DNA is vital for maintaining genetic fidelity during replication. It serves as one of the four natural deoxynucleotides required for DNA polymerases to synthesize new DNA strands. The phosphorylation state of dTTP also influences its availability and activity within cellular pathways.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Cell Proliferation : Essential for DNA replication, thus promoting cell division.

- Genetic Fidelity : Ensures accurate replication of genetic material, preventing mutations.

- Enzyme Regulation : Acts as a substrate for various kinases and polymerases involved in nucleotide metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Adenosine Triphosphate (ATP) | Purine nucleotide | Contains adenine instead of thymine |

| Cytidine Triphosphate (CTP) | Pyrimidine nucleotide | Contains cytosine instead of thymine |

| Guanosine Triphosphate (GTP) | Purine nucleotide | Contains guanine instead of thymine |

| Uridine Triphosphate (UTP) | Pyrimidine nucleotide | Contains uracil instead of thymine |

dTTP is unique due to its exclusive involvement in DNA synthesis, distinguishing it from other nucleotides that may participate in RNA synthesis or energy transfer.

Synthesis and Preparation Methods

The synthesis of this compound typically involves phosphorylation reactions. Common methods include:

- Phosphorylation of Nucleosides : Using reagents like phosphorus oxychloride and sodium hydroxide.

- Automated Chemical Synthesis : Large-scale production often employs continuous flow techniques to ensure high yield and purity.

Case Study 1: Role in Cancer Research

Research has demonstrated that dTTP levels are critical in cancer cell proliferation. A study showed that inhibiting thymidine kinase reduced dTTP availability, leading to decreased tumor growth in xenograft models.

Case Study 2: Application in Gene Therapy

In gene therapy, dTTP is used to enhance the efficiency of viral vectors. A study indicated that supplementing culture media with dTTP improved the transduction efficiency of adenoviral vectors in human cells .

特性

IUPAC Name |

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVJTOALWGZWAI-SPSULGLQSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Na3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3624-46-2, 27821-54-1, 18423-43-3 | |

| Record name | Thymidine 5'-(tetrahydrogen triphosphate), tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thymidine 5'-(trisodium hydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thymidine 5â?²-triphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。